

Application of 9-Cyanophenanthrene in Organocatalysis: A Photosensitization Approach

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Compound of Interest

Compound Name: 9-CCN

Cat. No.: B12371739

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Application Notes

Introduction

9-Cyanophenanthrene (**9-CCN**) is a polycyclic aromatic nitrile that has found a niche application in organic synthesis, not as a traditional organocatalyst, but as a highly effective organic photosensitizer.^{[1][2][3][4][5]} In this capacity, **9-CCN** can initiate or accelerate chemical reactions upon absorption of light. This process, often referred to as photoredox catalysis, involves the generation of excited states that can engage in single electron transfer (SET) with organic substrates, thereby facilitating transformations that are otherwise thermally inaccessible. While not a catalyst in the classical sense of forming covalent intermediates via enamine or iminium activation, its role as an organic molecule that enables catalytic cycles powered by light places it within the broader context of modern organocatalysis.

The primary application of **9-CCN** is in photocycloaddition reactions. Specifically, it has been demonstrated to mediate intramolecular [3+2] photocycloadditions.^{[1][3][4][5]} These reactions are valuable for the construction of complex polycyclic frameworks from relatively simple precursors. The phenanthrene moiety of **9-CCN** acts as a chromophore, absorbing UV light to reach an excited state. This excited state can then interact with a substrate, in this case, a linked arylcyclopropane, to initiate the cycloaddition cascade.

Mechanism of Action: Photosensitization via Single Electron Transfer (SET)

The organocatalytic activity of **9-CCN** in these photoreactions is predicated on its ability to act as a photosensitizer. The proposed mechanism involves the following key steps^[1]:

- Photoexcitation: The 9-cyanophenanthrene moiety absorbs a photon of light (>280 nm), promoting it to an excited singlet state.
- Exciplex Formation and Single Electron Transfer (SET): The excited **9-CCN** can form an intramolecular exciplex with a ground-state electron donor, such as an arylcyclopropane linked to it. This can be followed by a single electron transfer (SET) from the arylcyclopropane to the excited **9-CCN**.
- Radical Ion Pair Formation: The SET process generates a radical ion pair, which is a highly reactive intermediate.
- Cycloaddition and Product Formation: The radical cation of the arylcyclopropane can undergo cyclization, leading to the formation of the [3+2] photocycloadducts.
- Catalyst Regeneration: The **9-CCN** radical anion returns to its ground state, completing the catalytic cycle.

The efficiency and outcome of these reactions can be highly dependent on the solvent, with different polarities stabilizing the exciplex or the separated radical ions to varying degrees.^{[1][3][4][5]}

Data Presentation

The following tables summarize the quantitative data from the intramolecular [3+2] photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes, demonstrating the effect of reaction time, solvent, and lamp power on product yields.

Table 1: Photoreaction of 9-Cyanophenanthrene-Linked p-Methoxyphenylcyclopropane (6a) in Benzene

Entry	Time (h)	Lamp Power (W)	endo-7a (%)	exo-7a (%)	cis-8a (%)	trans-8a (%)	Recovery of 6a (%)
1	24	300	18	7	8	17	37
2	48	300	25	10	11	23	19
3	72	300	28	11	12	26	12
4	48	450	33	14	14	30	0

Table 2: Solvent Effect on the Photoreaction of 9-Cyanophenanthrene-Linked Arylcyclopropanes (6a and 6b)

Entry	Substrate	Solvent	Time (h)	Lamp Power (W)	Product Yield (%)	Recovery of Substrate (%)
5	6a	Acetonitrile	288	450	18	70
6	6b	Acetonitrile	48	450	38	25
7	6b	Benzene	144	450	16	68
8	6b	CH ₂ Cl ₂	144	450	15	70

Experimental Protocols

General Procedure for Intramolecular [3+2] Photoreactions

This protocol is adapted from the work of Maeda et al.[\[1\]](#)

Materials:

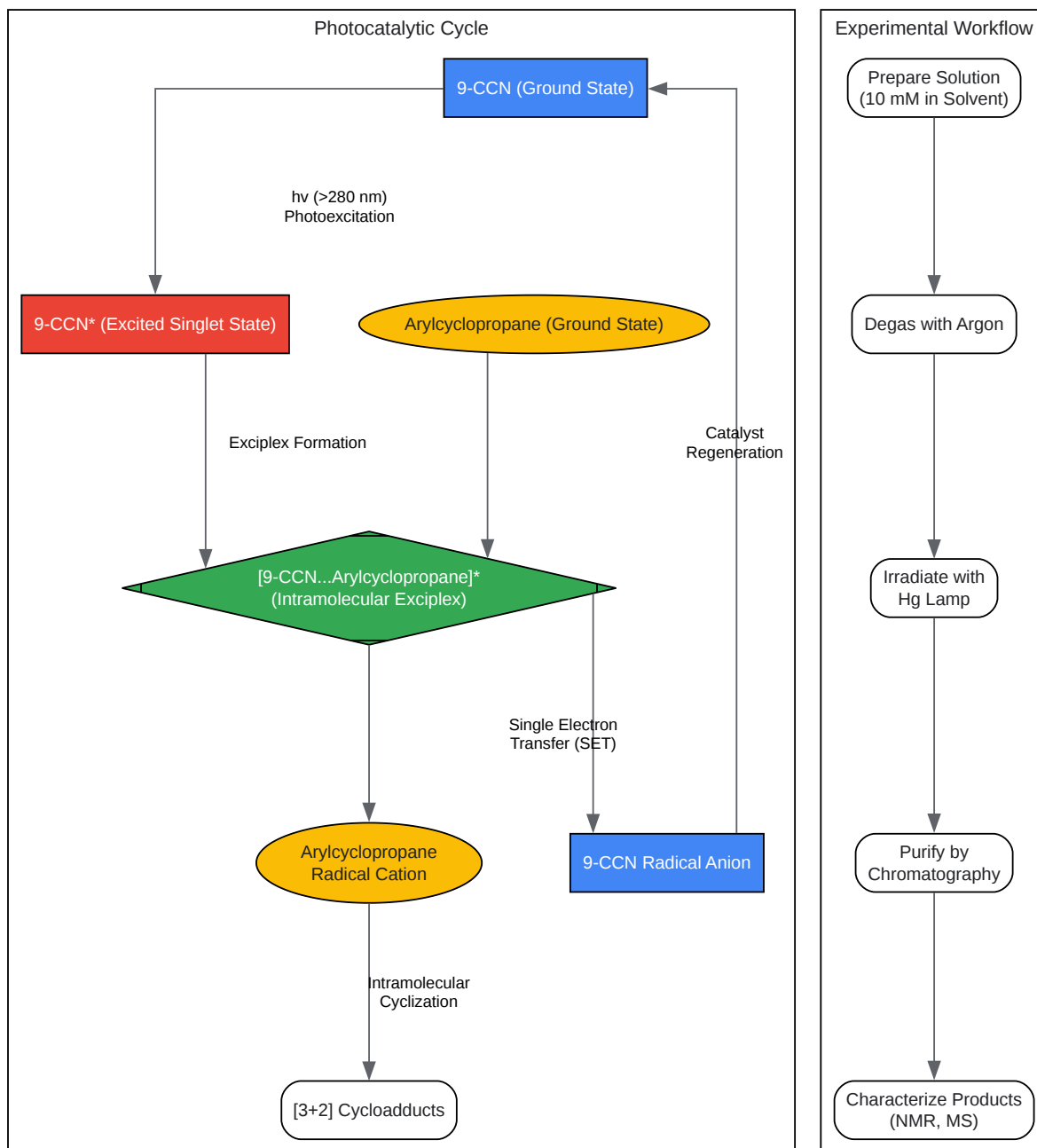
- 9-cyanophenanthrene-linked arylcyclopropane substrate (e.g., 6a or 6b)
- Anhydrous solvent (e.g., benzene or acetonitrile), spectroscopic grade

- Pyrex reaction vessel
- High-pressure mercury lamp (300 W or 450 W) with a cooling jacket
- Argon gas supply
- Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

- **Preparation of the Reaction Mixture:** A solution of the 9-cyanophenanthrene-linked arylcyclopropane (e.g., 6a, 10 mM) is prepared in the chosen solvent (e.g., benzene) in a Pyrex reaction vessel.
- **Degassing:** The solution is degassed by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited states.
- **Irradiation:** The sealed reaction vessel is placed in a photochemical reactor equipped with a high-pressure mercury lamp (>280 nm). The reaction is irradiated at room temperature for the specified duration (e.g., 24-288 hours). The lamp should be cooled, for instance with a water jacket, to maintain a constant temperature.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product mixture is then purified by column chromatography on silica gel to isolate the photoproducts.
- **Characterization:** The structure and stereochemistry of the isolated products are determined by standard spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry. For crystalline products, X-ray crystallography can be used for unambiguous structure determination.

Mandatory Visualization



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Caption: Proposed mechanism for the **9-CCN** photosensitized intramolecular [3+2] cycloaddition.

Disclaimer: The provided information is for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Please consult the relevant safety data sheets (SDS) for all chemicals used.

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References

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